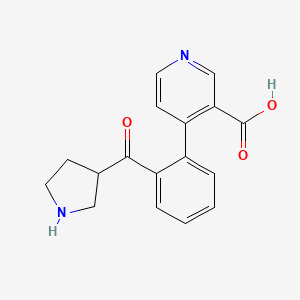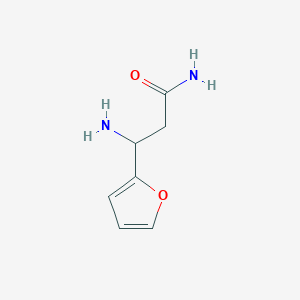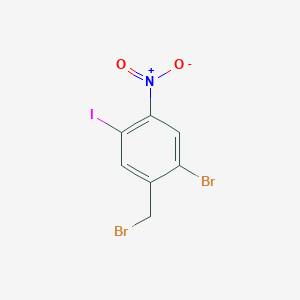
2-Bromo-5-iodo-4-nitrobenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-iodo-4-nitrobenzyl bromide is an organic compound with the molecular formula C7H4Br2INO2 and a molecular weight of 420.82 g/mol . This compound is characterized by the presence of bromine, iodine, and nitro functional groups attached to a benzyl bromide core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Bromo-5-iodo-4-nitrobenzyl bromide typically involves multi-step reactions starting from benzene derivatives. One common synthetic route includes:
Nitration: Introduction of a nitro group to the benzene ring.
Bromination: Addition of bromine atoms to the benzene ring.
Iodination: Introduction of iodine atoms to the benzene ring.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Bromo-5-iodo-4-nitrobenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like hydrogen gas or metal hydrides for reduction reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5-iodo-4-nitrobenzyl bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing bromine, iodine, and nitro groups into molecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-4-nitrobenzyl bromide involves its reactivity with nucleophiles and electrophiles. The bromine and iodine atoms can act as leaving groups in substitution reactions, while the nitro group can participate in electron-withdrawing interactions. These properties make it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar compounds to 2-Bromo-5-iodo-4-nitrobenzyl bromide include:
2-Bromobenzyl bromide: Lacks the iodine and nitro groups, making it less reactive in certain reactions.
2-Hydroxy-5-nitrobenzyl bromide: Contains a hydroxyl group instead of iodine, leading to different reactivity and applications.
2-Nitrobenzyl bromide: Lacks both bromine and iodine atoms, making it less versatile in multi-step synthesis.
The uniqueness of this compound lies in its combination of bromine, iodine, and nitro groups, which provide a wide range of reactivity and applications in various fields.
Properties
Molecular Formula |
C7H4Br2INO2 |
|---|---|
Molecular Weight |
420.82 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)-4-iodo-5-nitrobenzene |
InChI |
InChI=1S/C7H4Br2INO2/c8-3-4-1-6(10)7(11(12)13)2-5(4)9/h1-2H,3H2 |
InChI Key |
DGUYVCMWYUKUGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)[N+](=O)[O-])Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12864871.png)
![3H-Cyclopenta[B]benzofuran](/img/structure/B12864874.png)
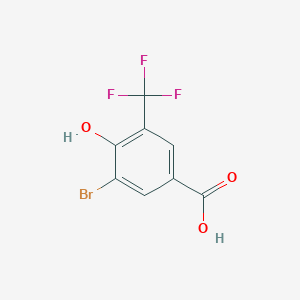
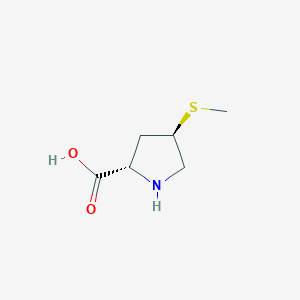
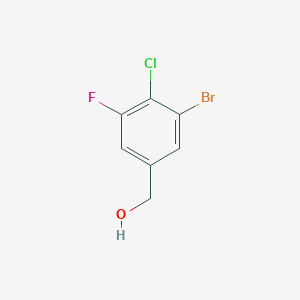
![1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864899.png)
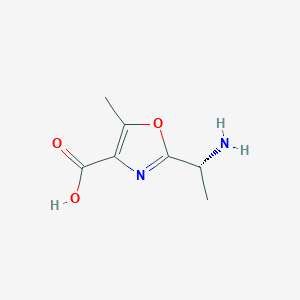
![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864909.png)


![2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864927.png)
![Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate](/img/structure/B12864940.png)
